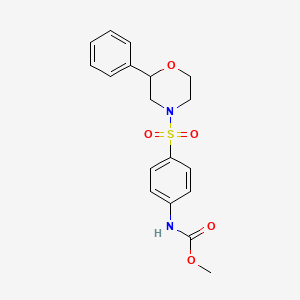

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

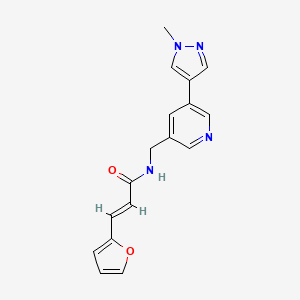

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate , also known as Methylphenomycolate or MPMC , is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields . It belongs to the class of carbamates, which are useful protecting groups for amines during synthesis . Now, let’s explore different aspects of this compound:

Synthesis Analysis

The synthesis of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate involves specific reactions. One approach is the [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate with various moieties. These moieties include isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide , and pyridine . These derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria.

Molecular Structure Analysis

The molecular formula of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate is C₁₈H₁₈N₂O₆S with a molecular weight of 376.43 g/mol . Its structure consists of a carbamate group attached to a phenyl ring, which further contains a sulfonyl group and a 2-phenylmorpholino moiety.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cycloadditions , condensations , and functionalization reactions . For instance, it reacts with allyl-N-phenylcarbamate to form an isoxazole derivative . Further investigations into its reactivity and transformations are essential.

Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in photoredox-catalyzed cascade annulation processes . This process involves the development of a variety of benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields at ambient temperature .

Spectral and Luminescent Properties Study

The compound can be used in the study of spectral and luminescent properties . Specifically, the spectral and luminescent properties and the photolysis of 1:3 hydrogen bonded complexes of methyl[(4-aminophenyl)sulfonyl)carbamate (asulam) with water are studied with the aid of methods of quantum chemistry using the theory of intramolecular photophysical processes .

Photolysis Study

“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in the study of photolysis . The breaking of the C-S and N-S bonds occurs according to the predissociation mechanism in electronically excited states localized on the bonds to be broken .

Hydrogen Bonded Complexes Study

The compound can be used in the study of hydrogen bonded complexes . The formation of hydrogen bonded complexes increases the rate of population of photodissociative states, and therefore, one can assume that the photoreaction efficiency increases .

Versatile Chemical Compound for Scientific Research

“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” is a versatile chemical compound used in various scientific research applications. Its unique properties make it a valuable resource in advancing scientific studies.

properties

IUPAC Name |

methyl N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-18(21)19-15-7-9-16(10-8-15)26(22,23)20-11-12-25-17(13-20)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJANVBAQRNPOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)